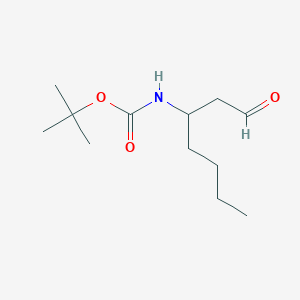

N-Boc-(+/-)-3-aminoheptanal

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-oxoheptan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEBJRLJYYWIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc +/ 3 Aminoheptanal and Analogues

Retrosynthetic Analysis of N-Boc-3-aminoheptanal

A logical retrosynthetic analysis of the target molecule, N-Boc-(+/-)-3-aminoheptanal, suggests several viable synthetic routes. The primary functional groups for disconnection are the aldehyde and the protected amine.

Functional Group Interconversion (FGI): The most direct disconnection involves converting the aldehyde back to a more stable precursor. This points to two primary synthons: the corresponding primary alcohol, N-Boc-(+/-)-3-aminoheptanol, which can be oxidized to the target aldehyde, or a carboxylic acid derivative like N-Boc-(+/-)-3-aminoheptanoic acid, which can be selectively reduced. squarix.de

C-N Bond Disconnection: A disconnection of the carbon-nitrogen bond leads to a 3-oxoheptanal precursor and a source of protected nitrogen, such as a Boc-protected amine. However, the selective introduction of the amino group at the 3-position of a pre-existing seven-carbon chain can be challenging.

C-C Bond Disconnection: Breaking the carbon skeleton offers convergent approaches. For instance, a disconnection adjacent to the amino group could lead to a three-carbon fragment containing the protected amine and aldehyde (or a precursor) and a four-carbon organometallic reagent (e.g., a butyl Grignard or organolithium reagent).

Based on feasibility and control, the FGI strategies starting from the corresponding amino alcohol or amino acid are generally the most common and reliable approaches for this class of compounds.

Classical and Modern Approaches to N-Boc-Amino Aldehyde Synthesis

The synthesis of N-Boc-amino aldehydes leverages a variety of well-established and contemporary organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

A robust method for preparing aldehydes is the partial reduction of carboxylic acid derivatives. Direct reduction of the carboxylic acid itself is difficult to control and often leads to over-reduction to the alcohol. Therefore, more easily controlled derivatives are employed.

Weinreb Amides: The N,O-dimethylhydroxyamide, or Weinreb amide, is a particularly effective substrate for this transformation. cmu.edu The starting N-Boc-(+/-)-3-aminoheptanoic acid can be converted to its Weinreb amide derivative. Subsequent reduction with a hydride source like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) at low temperatures forms a stable chelated tetrahedral intermediate. stackexchange.comresearchgate.net This intermediate resists further reduction and collapses to the desired aldehyde only upon aqueous workup. stackexchange.com This method is known for its high yields and minimal over-reduction, making it suitable for producing N-Boc-amino aldehydes. cmu.eduresearchgate.net Novel reagents, such as magnesium borohydrides, have also been developed as milder and more selective alternatives to traditional reducing agents for this purpose. escholarship.orgescholarship.org

Esters and Acid Chlorides: While the reduction of esters to aldehydes is possible using reagents like DIBAL-H at low temperatures, it is often more prone to over-reduction compared to the Weinreb amide method. Similarly, the Rosenmund reduction of an acid chloride is another classical approach, though it is less commonly used for complex molecules with sensitive functional groups.

| Carboxylic Acid Derivative | Reducing Agent | Key Advantages | Common Challenges |

|---|---|---|---|

| Weinreb Amide | DIBAL-H, LiAlH₄, MgAB | High yield, minimal over-reduction due to stable intermediate. stackexchange.comresearchgate.net | Requires an extra step to prepare the amide. |

| Ester (e.g., Methyl or Ethyl) | DIBAL-H | Easily prepared from the carboxylic acid. | Higher risk of over-reduction to the alcohol. |

| Acid Chloride | LiAl(O-t-Bu)₃ (Lithium tri-tert-butoxyaluminum hydride) | Reactive and can be reduced under mild conditions. | Acid chloride can be unstable and incompatible with some functional groups. |

An alternative and widely used strategy is the oxidation of the corresponding N-Boc-protected amino alcohol, in this case, N-Boc-(+/-)-3-aminoheptanol. The key to this approach is the selection of a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the Boc-protecting group or the chiral center.

Commonly used methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective but requires careful temperature control and produces stoichiometric amounts of dimethyl sulfide (B99878) as a byproduct.

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is operationally simple, and proceeds under mild conditions, tolerating a wide range of functional groups.

Manganese Dioxide (MnO₂): This reagent is particularly effective for oxidizing allylic and benzylic alcohols but can also be used for other primary alcohols. A procedure using commercial MnO₂ has been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity. thieme-connect.com

TEMPO-based Oxidations: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., sodium hypochlorite (B82951) or air in copper-catalyzed systems) are mild and efficient. nih.gov These conditions are often compatible with sensitive protecting groups like Boc. nih.gov

| Oxidation Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High yields, mild conditions. | Requires low temperatures (-78 °C), unpleasant odor of dimethyl sulfide byproduct. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature reaction, high functional group tolerance, commercially available reagent. | Reagent is potentially explosive under certain conditions; stoichiometric heavy atom waste. |

| Manganese Dioxide | MnO₂ | Mild, heterogeneous (easy workup), high enantiopurity reported for similar compounds. thieme-connect.com | Requires activation of MnO₂ and can require large excess of reagent. |

| Cu/TEMPO Catalyzed Aerobic Oxidation | Cu salt, TEMPO, Air/O₂ | Uses air as the terminal oxidant (green chemistry), mild conditions. nih.gov | Catalyst optimization may be required. |

Homologation refers to the process of extending a carbon chain by a single carbon unit or more. benthamdirect.com This can be a powerful strategy for synthesizing this compound, potentially starting from a smaller, readily available chiral precursor. For instance, one could start with N-Boc-aminopentanal and add a two-carbon fragment, or N-Boc-aminohexanal and add a one-carbon fragment.

Key homologation reactions include:

Wittig Reaction: Reaction of a shorter-chain N-Boc-amino aldehyde with a phosphorus ylide (e.g., derived from ethyl bromoacetate) can introduce a two-carbon unit. nih.govrsc.org The resulting α,β-unsaturated ester can then be reduced (e.g., via catalytic hydrogenation) to the saturated ester, which can be converted to the target aldehyde.

Organometallic Addition: Addition of a one-carbon organometallic reagent (e.g., methylmagnesium bromide) to a six-carbon N-Boc-amino aldehyde would yield a secondary alcohol. Subsequent oxidation would provide a methyl ketone, which would then require further transformation to the aldehyde, making this a less direct route.

These strategies offer flexibility in assembling the carbon skeleton and can be particularly useful if a specific chiral precursor is more accessible than the full-length starting material. wiley.comtgjonesonline.co.ukuq.edu.au

Convergent and Linear Synthesis Pathways for this compound

Both linear and convergent strategies can be envisioned for the synthesis of this compound.

Linear Synthesis: A linear sequence involves the stepwise modification of a single starting material. A plausible linear route could start from 3-aminoheptanoic acid. The synthesis would proceed through:

Protection of the amino group with a Boc group to form N-Boc-(+/-)-3-aminoheptanoic acid. squarix.de

Activation of the carboxylic acid (e.g., conversion to a Weinreb amide).

Reduction of the activated derivative to the final aldehyde, this compound.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately and then combining them near the end of the synthesis. For this target, a convergent approach might involve:

Fragment A Synthesis: Preparation of a protected three-carbon amino-aldehyde synthon.

Fragment B Synthesis: Preparation of a four-carbon nucleophile, such as butylmagnesium bromide or butyllithium.

Coupling: Reaction of the two fragments to form the seven-carbon backbone, followed by any necessary functional group manipulations.

Process Development and Scalability Considerations for N-Boc-3-aminoheptanal Production

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a new set of challenges that must be addressed during process development.

Reagent Cost and Safety: Reagents used in large quantities must be cost-effective and safe to handle. For example, while DIBAL-H is highly effective for reductions, it is pyrophoric and requires specialized handling procedures on a large scale. Alternative, safer reducing agents might be explored. escholarship.org Similarly, the cost and waste disposal of stoichiometric oxidants like DMP can be prohibitive for large-scale synthesis, favoring catalytic methods like TEMPO-based aerobic oxidations. nih.gov

Reaction Conditions: Extreme temperatures (e.g., -78 °C for Swern oxidations) are energy-intensive and difficult to maintain in large reactors. Processes that can be run at or near ambient temperature are highly preferred.

Purification and Isolation: Purification by column chromatography is often not feasible for multi-kilogram production. The ideal process should yield a product that can be isolated and purified through crystallization or distillation, which are more scalable techniques.

Atom Economy and Environmental Impact: Modern process development emphasizes "green chemistry" principles. This involves choosing reactions with high atom economy, minimizing the use of hazardous solvents, and reducing waste generation. Biocatalytic methods, for instance, are gaining traction as they can offer high selectivity under mild conditions and are environmentally benign. researchgate.net An efficient biocatalytic transamination could be a future direction for the scalable and asymmetric synthesis of such amino compounds. researchgate.net

Ultimately, the development of a scalable process for N-Boc-3-aminoheptanal production requires a multi-faceted optimization of the synthetic route, balancing yield, purity, cost, safety, and environmental impact.

Stereochemical Aspects and Chiral Control in N Boc 3 Aminoheptanal Synthesis

Intrinsic Lability and Epimerization at the Alpha-Stereocenter of Amino Aldehydes

N-protected α-amino aldehydes are highly susceptible to epimerization, a process where the configuration of a stereocenter is inverted, leading to a loss of optical purity. sci-hub.se This lability stems from the acidity of the α-proton, which is positioned between the electron-withdrawing aldehyde group and the nitrogen atom of the protecting group. researchgate.net Even with protecting groups like tert-butyloxycarbonyl (Boc), which are not strongly electron-withdrawing, the α-proton remains sufficiently acidic to be removed by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this achiral intermediate can occur from either face, resulting in a mixture of enantiomers, a process known as racemization.

The degree of epimerization is influenced by several factors, including the nature of the N-protecting group, the solvent, temperature, and the presence of basic or acidic impurities. u-tokyo.ac.jp Electron-withdrawing protecting groups, for instance, exacerbate the problem by increasing the acidity of the α-proton. nih.gov This inherent instability necessitates careful handling and purification of N-Boc-protected amino aldehydes, which are often used immediately after preparation or stored at low temperatures to minimize racemization. nih.gov Some studies have shown that even during chromatographic purification or storage, significant decomposition and racemization can occur. researchgate.netnih.gov

To address this challenge, various strategies have been developed, including the use of bulky protecting groups that sterically hinder the approach of a base to the α-proton. acs.org For example, the 9-(9-phenylfluorenyl) (PhFl) protecting group has been shown to effectively shield the α-proton, preventing deprotonation and subsequent racemization. acs.org

Asymmetric Synthesis Strategies for N-Boc-Protected Chiral Amino Aldehydes

Given the propensity for racemization, the development of stereoselective synthetic routes to N-Boc-protected chiral amino aldehydes is crucial. These methods can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and biocatalytic pathways.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral α-amino acids and their derivatives.

In the context of N-Boc-3-aminoheptanal synthesis, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the amino group or the formation of the aldehyde. For instance, oxazolidinones, popularized by David Evans, are effective chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. An achiral glycine (B1666218) equivalent attached to an oxazolidinone auxiliary can undergo diastereoselective alkylation to introduce the butyl side chain of the heptanal (B48729) moiety. Subsequent transformation of the carboxylic acid functionality to an aldehyde and removal of the auxiliary would yield the desired chiral N-Boc-3-aminoheptanal.

Another common approach involves the use of chiral sulfinimines, such as tert-butanesulfinamide. The addition of a Grignard reagent to a tert-butanesulfinyl aldimine proceeds with high diastereoselectivity, which can be rationalized by a six-membered ring transition state. wikipedia.org This methodology can be adapted for the synthesis of chiral amines, which can then be further elaborated to the target amino aldehyde.

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (de) |

| Oxazolidinones | Asymmetric Alkylation | High |

| Camphorsultam | Michael Additions, Claisen Rearrangements | High |

| Pseudoephedrine | Asymmetric Alkylation | >90% |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of α-amino acids | High |

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-catalyzed transformations have emerged as powerful tools for the synthesis of chiral amino aldehydes.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The asymmetric Mannich reaction, for example, is a powerful method for the synthesis of β-amino carbonyl compounds. wisc.edu In the context of N-Boc-3-aminoheptanal, an organocatalyst such as L-proline could catalyze the reaction between pentanal and an N-Boc protected imine. nih.gov The resulting β-amino aldehyde would then need to be transformed into the desired α-amino aldehyde.

Alternatively, the direct asymmetric α-amination of aldehydes provides a more direct route. This reaction involves the enantioselective addition of an amine source to an enol or enolate intermediate generated from the aldehyde. Chiral organocatalysts, such as proline derivatives, can effectively control the stereochemistry of this transformation.

More recent developments have focused on the direct organocatalytic addition of unmodified aldehydes to N-Boc protected imines, which can yield β-amino aldehydes with high enantioselectivity (up to >99% ee). soton.ac.uk

| Organocatalyst Type | Reaction | Typical Enantiomeric Excess (ee) |

| Proline and derivatives | Mannich Reaction, α-amination | 90-99% |

| Cinchona alkaloids | Aza-Henry Reaction | High |

| Chiral Phosphoric Acids | Reductive Amination | High |

Transition metal catalysis provides a versatile platform for a wide range of asymmetric reactions. For the synthesis of N-Boc-3-aminoheptanal, several metal-catalyzed strategies can be envisioned.

Asymmetric hydrogenation of a suitably substituted enamide is a well-established method for the synthesis of chiral amines. A precursor to N-Boc-3-aminoheptanal containing a carbon-carbon double bond adjacent to the nitrogen atom could be hydrogenated using a chiral rhodium or iridium catalyst to set the stereocenter.

Another powerful technique is asymmetric hydroformylation, which introduces both a formyl group and a hydrogen atom across a double bond. Applying this reaction to an N-Boc protected allylic amine could, in principle, generate the desired amino aldehyde. However, controlling the regioselectivity and enantioselectivity of this reaction can be challenging.

More recently, nickel-catalyzed asymmetric reductive coupling of 2-aza-butadienes with aldehydes has been developed for the synthesis of chiral γ-secondary amino alcohols, which could serve as precursors to the target molecule. organic-chemistry.org

| Metal Catalyst | Reaction | Typical Enantiomeric Excess (ee) |

| Rhodium | Asymmetric Hydrogenation | >95% |

| Iridium | Asymmetric Hydrogenation | >95% |

| Nickel | Asymmetric Reductive Coupling | Good to Excellent |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. mdpi.com For the synthesis of chiral amines and their derivatives, several classes of enzymes are particularly useful.

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a keto substrate. beilstein-journals.org To synthesize N-Boc-3-aminoheptanal, a prochiral ketone precursor, N-Boc-3-oxoheptanamine, could be subjected to an asymmetric amination reaction catalyzed by a specific transaminase. The choice of enzyme would determine the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer of the desired product.

Another enzymatic approach involves the use of carboxylic acid reductases (CARs), which can reduce carboxylic acids to aldehydes. mdpi.com An N-Boc protected amino acid precursor could be converted to the corresponding aldehyde using a CAR. This method avoids the use of traditional chemical reducing agents and can proceed with high selectivity.

Furthermore, imine reductases (IREDs) can catalyze the asymmetric reduction of imines to amines. mdpi.com A precursor imine could be stereoselectively reduced using an IRED, followed by further functional group manipulations to yield the target amino aldehyde. The development of enzyme cascades, where multiple enzymatic steps are performed in a single pot, is also a promising strategy for the efficient synthesis of complex molecules like N-Boc-3-aminoheptanal. acs.org

| Enzyme Class | Reaction | Key Features |

| Transaminases (TAs) | Asymmetric amination of ketones | High enantioselectivity, mild conditions |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | Avoids over-reduction to alcohols |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | High enantioselectivity |

| Lipases | Kinetic resolution of racemic mixtures | Can provide access to one enantiomer |

Asymmetric Catalysis in N-Boc-3-aminoaldehyde Formation

Chiral Resolution Techniques for Racemic N-Boc-(+/-)-3-aminoheptanal

The synthesis of N-Boc-3-aminoheptanal often results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. As the biological activity of chiral molecules is frequently dependent on their specific stereochemistry, the separation of these enantiomers is a critical step for their use in research and development. This process, known as chiral resolution, can be accomplished through several methods that exploit the distinct properties of enantiomers in a chiral environment. The following sections detail the primary techniques applicable to the resolution of racemic this compound.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely used method for resolving racemic amines and acids on an industrial scale. nih.gov The technique is based on the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. rsc.org

The process for resolving racemic this compound via this method would involve the following steps:

Selection of Resolving Agent : A suitable chiral acid, such as (R)-mandelic acid or (+)-tartaric acid, is selected to react with the basic amino group of N-Boc-3-aminoheptanal. The choice of resolving agent is crucial and often determined empirically to find one that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers. researchgate.net

Salt Formation and Crystallization : The racemic amine and the chiral resolving agent are dissolved in an appropriate solvent. The less-soluble diastereomeric salt selectively crystallizes out of the solution upon cooling or concentration. gavinpublishers.com The efficiency of the separation is highly dependent on the choice of solvent, which can influence the solubility and crystal structure of the salts. nih.gov

Isolation and Purification : The crystallized salt is isolated by filtration. This salt is now diastereomerically enriched. It can be further purified by recrystallization to achieve high diastereomeric purity. gavinpublishers.com

Liberation of the Enantiomer : The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine, which is now a single, optically pure enantiomer of N-Boc-3-aminoheptanal. The resolving agent can often be recovered and recycled.

The table below illustrates hypothetical results from a screening of different resolving agents and solvents for this process.

| Resolving Agent | Solvent | Yield of Less-Soluble Salt (%) | Diastereomeric Excess (de) of Salt (%) |

|---|---|---|---|

| (R)-Mandelic Acid | Ethanol | 42 | 85 |

| (R)-Mandelic Acid | Isopropanol | 38 | 92 |

| L-(+)-Tartaric Acid | Methanol | 35 | 88 |

| L-(+)-Tartaric Acid | Ethanol/Water (9:1) | 45 | 95 |

Chromatographic Chiral Separation Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus separation. sigmaaldrich.com

For N-Boc protected amino compounds, several types of CSPs have proven effective:

Polysaccharide-based CSPs : These are among the most widely used CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. They can separate a broad range of racemates through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions. rsc.org

Macrocyclic Glycopeptide-based CSPs : CSPs like those based on teicoplanin or vancomycin (B549263) are particularly effective for separating polar and ionic compounds, including underivatized and N-protected amino acids. sigmaaldrich.comsigmaaldrich.com Their complex structures provide multiple chiral recognition sites.

The development of a chiral HPLC method involves optimizing the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol, often with additives), flow rate, and column temperature to achieve the best balance of resolution and analysis time. rsc.org The separated enantiomers are detected as they elute from the column, typically by UV absorbance. This approach is highly effective for determining the enantiomeric purity (enantiomeric excess) of a sample.

The following table presents typical parameters for the chiral HPLC separation of N-Boc protected amino compounds, analogous to N-Boc-3-aminoheptanal.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

|---|---|---|---|

| CHIRALPAK® IA (Amylose derivative) | Hexane/Isopropanol (90:10) | 1.0 | 2.15 |

| CHIRALPAK® IC (Cellulose derivative) | Hexane/Ethanol (85:15) | 0.8 | 1.98 |

| Astec CHIROBIOTIC® T (Teicoplanin) | Methanol/Water/Formic Acid (80:20:0.1) | 1.0 | 2.54 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes to differentiate between enantiomers of a racemic substrate. In this process, an enzyme catalyzes a reaction on only one of the two enantiomers, converting it into a new product, while leaving the other enantiomer unreacted. This results in a mixture of the unreacted, "slow-reacting" enantiomer and the product of the "fast-reacting" enantiomer, which can then be separated by standard chemical methods like chromatography or extraction.

For a compound like N-Boc-3-aminoheptanal, a common strategy would involve enzymatic acylation using a lipase (B570770). Lipases are widely used enzymes that can function in organic solvents and exhibit high enantioselectivity. u-szeged.hu The process would proceed as follows:

The racemic N-Boc-3-aminoheptanal is dissolved in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

An acyl donor (e.g., isopropenyl acetate (B1210297) or ethyl acetate) and a lipase (e.g., from Candida antarctica or Candida rugosa) are added to the mixture.

The enzyme selectively acylates one of the enantiomers (e.g., the R-enantiomer) at the amino group, forming an N-acyl-N-Boc-3-aminoheptanal. The S-enantiomer remains largely unreacted.

The reaction is monitored until approximately 50% conversion is reached, which theoretically provides the highest possible enantiomeric excess for both the remaining substrate and the newly formed product. mdpi.com

The reaction is stopped, and the enzyme is filtered off. The resulting mixture, containing one enantiomer of the starting material and the acylated product of the other, can be separated by column chromatography.

This method is valued for its high selectivity under mild reaction conditions and its environmental friendliness. u-szeged.hu

The table below provides representative data for a lipase-catalyzed kinetic resolution.

| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) |

|---|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Isopropenyl acetate | Toluene | 49 | >99 | 96 |

| Lipase from Candida rugosa (CRL) | Ethyl acetate | Hexane | 51 | 97 | >99 |

| Lipase PS from Pseudomonas cepacia | Vinyl acetate | tert-Butyl methyl ether | 50 | 98 | 98 |

Reactivity Profile and Transformational Chemistry of N Boc 3 Aminoheptanal

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in N-Boc-3-aminoheptanal is an electrophilic center, readily undergoing addition reactions with a variety of nucleophiles. These reactions are fundamental to constructing more complex molecular architectures, enabling carbon-carbon and carbon-heteroatom bond formation.

Aldol (B89426) Reactions and Derivatives

The aldol reaction represents a powerful method for C-C bond formation. N-Boc-3-aminoheptanal can act as an electrophilic partner, reacting with enolates derived from ketones, esters, or other aldehydes. The presence of the N-Boc protected amino group at the β-position can influence the stereochemical outcome of the reaction, potentially leading to diastereoselective product formation, especially with chiral catalysts or auxiliaries. The resulting β-hydroxy carbonyl compounds are valuable synthetic intermediates.

Table 1: Representative Aldol Reaction Conditions This table illustrates typical conditions for aldol-type reactions involving N-Boc protected amino aldehydes.

| Enolate Source | Aldehyde | Catalyst/Base | Solvent | Product Type |

|---|---|---|---|---|

| Acetone | N-Boc-β-amino aldehyde | L-proline | DMSO | β-Hydroxy ketone |

| Cyclohexanone | N-Boc-β-amino aldehyde | LiHMDS | THF | Diastereomeric β-hydroxy ketones |

Grignard and Organolithium Additions for Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily add to the aldehyde of N-Boc-3-aminoheptanal. semanticscholar.org This reaction is a straightforward method for introducing alkyl, aryl, or vinyl groups, leading to the formation of secondary alcohols. semanticscholar.org The choice of reagent and reaction conditions is crucial to avoid potential side reactions, such as deprotonation at the α-carbon or interaction with the Boc-protecting group.

Table 2: Examples of Organometallic Additions to Aldehydes This table shows outcomes of Grignard and organolithium additions to aldehydes, a reaction applicable to N-Boc-3-aminoheptanal.

| Organometallic Reagent | Electrophile | Solvent | Product |

|---|---|---|---|

| Phenylmagnesium bromide | Aliphatic Aldehyde | THF | Secondary benzyl (B1604629) alcohol |

| n-Butyllithium | Aliphatic Aldehyde | Hexane (B92381)/THF | Secondary alcohol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a primary route for converting the carbonyl group of N-Boc-3-aminoheptanal into a carbon-carbon double bond.

Wittig Reaction : Utilizes phosphorus ylides (Ph₃P=CHR) to typically form alkenes with moderate to good E/Z selectivity, depending on the nature of the ylide (stabilized vs. non-stabilized).

Horner-Wadsworth-Emmons (HWE) Reaction : Employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than Wittig ylides. nih.gov The HWE reaction is renowned for its high stereoselectivity, generally producing (E)-alkenes with high fidelity. nih.govresearchgate.net The dialkylphosphate byproduct is water-soluble, simplifying purification. nih.gov Modifications to the phosphonate reagent, such as the Still-Gennari modification, can be used to favor the formation of (Z)-alkenes. d-nb.info

These reactions are highly effective for synthesizing unsaturated N-Boc protected amino compounds, which are precursors to various bioactive molecules. researchgate.net

Table 3: Comparison of Olefination Reactions This table outlines typical characteristics of olefination reactions applicable to N-Boc-3-aminoheptanal.

| Reaction | Reagent | Typical Selectivity | Key Byproduct |

|---|---|---|---|

| Wittig | Phosphorus Ylide | (Z) for unstabilized, (E) for stabilized | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E) (standard conditions) d-nb.info | Dialkylphosphate salt nih.gov |

Cyanation Reactions

The addition of a cyanide source to the aldehyde group results in the formation of a cyanohydrin. This reaction, often a key step in the Strecker synthesis of amino acids, converts the aldehyde into an α-hydroxynitrile. Common reagents for this transformation include trimethylsilyl (B98337) cyanide (TMSCN) or generating hydrogen cyanide (HCN) in situ from salts like potassium cyanide (KCN). The resulting cyanohydrin is a versatile intermediate; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to α-hydroxy acids and β-amino alcohols, respectively.

Reactions Involving the N-Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those involving nucleophiles and catalytic hydrogenation. Its primary reactivity is centered around its removal, or deprotection, which is typically accomplished under acidic conditions.

Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or methanol, are commonly used to cleave the carbamate (B1207046) and liberate the free amine. The mechanism involves protonation of the carbamate followed by the elimination of isobutylene (B52900) and carbon dioxide. This deprotection step is often a crucial final step in a synthetic sequence to reveal the primary amine functionality for further elaboration or for the final target molecule. Milder, selective methods for N-Boc deprotection have also been developed to be compatible with other acid-sensitive functional groups.

Deprotection Strategies (e.g., acid-catalyzed deprotection)

The removal of the N-Boc protecting group is a crucial step to unmask the primary amine for further reactions. The most common and widely employed method for N-Boc deprotection is acid-catalyzed cleavage. nih.gov Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are highly effective, often achieving complete deprotection at room temperature. semanticscholar.org Other acidic systems, including hydrochloric acid (HCl) in organic solvents like dioxane, ethyl acetate (B1210297), or methanol, are also frequently used. nih.gov The choice of acid and solvent can be modulated to accommodate other acid-sensitive functional groups within a molecule. reddit.com

Beyond strong protic acids, Lewis acids such as bismuth(III) trichloride, zinc bromide, tin(IV) chloride, and titanium tetrachloride have been shown to effectively catalyze the removal of the Boc group, sometimes offering different chemoselectivity. semanticscholar.orgresearchgate.net Thermal deprotection, which avoids the use of any acid catalyst, represents another strategy, particularly useful for substrates sensitive to acidic conditions. nih.gov This method typically requires heating the substrate in a suitable solvent. nih.gov

Table 1: Common Deprotection Strategies for the N-Boc Group

| Reagent/Condition | Typical Solvent(s) | General Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | semanticscholar.org |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | nih.gov |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature to Mild Heating | nih.gov |

| Bismuth(III) Trichloride (BiCl₃) | Acetonitrile (B52724)/Water | 55°C | researchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | nih.govuky.edu |

| Thermal (Catalyst-Free) | Methanol, Toluene, THF | 120°C - 240°C (Continuous Flow) | nih.gov |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent (ChCl:pTSA) | Room Temperature | mdpi.com |

Further Functionalization of the Amine

Once the Boc group is removed to yield 3-aminoheptanal, the resulting primary amine is available for a wide array of functionalization reactions. Standard protocols can be employed to introduce new substituents, thereby modifying the compound's properties for various synthetic applications.

Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.

Alkylation: The primary amine can be alkylated using alkyl halides, although this reaction can sometimes lead to over-alkylation. Reductive amination provides a more controlled method for mono-alkylation.

Reductive Amination: The amine can react with other aldehydes or ketones to form an imine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a secondary or tertiary amine.

These transformations are fundamental in synthetic organic chemistry and allow for the elaboration of the 3-aminoheptanal scaffold into more complex molecular architectures.

Intramolecular Cyclization Reactions and Heterocycle Formation

The 1,4-relationship between the amino and aldehyde groups in 3-aminoheptanal (after deprotection) makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings.

Formation of Cyclic Hemiacetals and Related Structures

In solution, γ-amino aldehydes can exist in equilibrium with their cyclic hemiaminal (or carbinolamine) form. orgsyn.org This occurs through the intramolecular nucleophilic attack of the amine nitrogen onto the electrophilic aldehyde carbon. This equilibrium is typically rapid and reversible. The stability of the cyclic form depends on factors such as solvent, temperature, and pH. While the N-Boc group in the parent compound sterically and electronically disfavors this direct cyclization, upon its removal, the resulting primary amine readily participates in this equilibrium.

Pyrrolidine (B122466) and Piperidine (B6355638) Ring Formation

The most synthetically valuable cyclization of deprotected 3-aminoheptanal is its conversion to a substituted pyrrolidine ring. nih.gov This transformation is typically achieved via intramolecular reductive amination. The initial formation of the cyclic hemiaminal is followed by dehydration to a cyclic iminium ion. This intermediate is then reduced in situ by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a metal catalyst (catalytic hydrogenation), to yield a stable 4-butylpyrrolidine-2-carbaldehyde derivative (after re-protection or further reaction) or a related structure. The synthesis of pyrrolidine derivatives is of significant interest as this motif is a core structure in many natural products and pharmaceuticals. nih.govnih.gov

While the 1,4-substitution pattern of 3-aminoheptanal directly favors the formation of five-membered pyrrolidine rings, the synthesis of piperidines generally requires precursors with a 1,5-relationship between the amine and the reactive carbonyl group. niscpr.res.inresearchgate.net Therefore, direct conversion of N-Boc-3-aminoheptanal to a piperidine ring is not a straightforward pathway without skeletal rearrangement or starting from different precursors. researchgate.net

Oxazolidine (B1195125) and Other Heterocyclic Scaffolds

The formation of an oxazolidine ring typically involves the condensation of a 1,2-amino alcohol with an aldehyde. organic-chemistry.orgmdpi.com Therefore, N-Boc-3-aminoheptanal itself is not a direct precursor for oxazolidine synthesis. However, if the aldehyde functionality were to be reduced to a primary alcohol, the resulting N-Boc-3-aminoheptan-1-ol would be a 1,4-amino alcohol. This species could potentially undergo cyclization, but it would lead to the formation of a six-membered tetrahydro-1,3-oxazine ring, not a five-membered oxazolidine.

Alternatively, the N-Boc group itself can participate in cyclization reactions under certain conditions to form oxazolidinone scaffolds. nih.govresearchgate.net For instance, N-Boc protected aziridine (B145994) aldehydes have been shown to undergo intramolecular reactions to furnish oxazolidinones. researchgate.net Such reactivity highlights the versatility of the Boc group beyond its primary role as a protecting group. nih.govresearchgate.net

Advanced Applications of N Boc 3 Aminoheptanal As a Versatile Synthetic Building Block

Synthesis of Complex Amino Acid Derivatives and Peptidomimetics

The structure of N-Boc-3-aminoheptanal is particularly amenable to the synthesis of non-natural β-amino acids and their derivatives, which are crucial components of peptidomimetics. β-amino acids are known to confer unique structural properties and increased stability against enzymatic degradation to peptides. nih.gov

The aldehyde functionality of N-Boc-3-aminoheptanal can undergo a variety of transformations to introduce complexity. For instance, oxidation of the aldehyde to a carboxylic acid would yield an N-Boc-protected β-amino acid. This resulting β-amino acid can be incorporated into peptide chains using standard peptide coupling techniques. The butyl side chain of the heptanal (B48729) moiety provides lipophilicity, which can be advantageous for membrane permeability of the final peptidomimetic.

Furthermore, the aldehyde can serve as a handle for chain extension or the introduction of other functional groups, leading to a diverse range of complex amino acid derivatives. These derivatives are instrumental in creating peptidomimetics with constrained conformations, which can mimic the secondary structures of natural peptides, such as β-turns, and are valuable probes in drug discovery. nih.gov

| Transformation | Reagents | Product Class | Potential Application |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄), Pinnick Oxidation (NaClO₂) | N-Boc-β-amino carboxylic acid | Incorporation into peptide backbones |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | N-Boc-β-amino amine derivative | Synthesis of diamino compounds |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | N-Boc-alkenyl amine | Introduction of unsaturation |

| Aldol (B89426) Reaction | Ketone/Aldehyde, Base (LDA) | N-Boc-β-amino-γ-hydroxy carbonyl | Creation of polyketide-like structures |

Role in Total Synthesis of Natural Products and Bioactive Compounds

N-Boc protected amino aldehydes are key intermediates in the total synthesis of various natural products and bioactive molecules. nih.govniscpr.res.in While specific examples detailing the use of N-Boc-3-aminoheptanal are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. For example, the 3-aminoheptanoic acid structure is a fragment of certain peptide antibiotics and other microbial metabolites.

The synthetic utility of N-Boc-3-aminoheptanal in this context lies in its ability to participate in stereoselective carbon-carbon bond-forming reactions. The aldehyde can be used in asymmetric aldol, Mannich, or Grignard reactions to construct chiral centers with high diastereoselectivity, guided by the existing stereocenter at the 3-position (once resolved from its racemic mixture). This control over stereochemistry is paramount in the total synthesis of complex natural products where biological activity is often dependent on a specific stereoisomer.

Examples of Natural Product Scaffolds Accessible from β-Amino Aldehyde Building Blocks:

| Natural Product Class | Key Synthetic Transformation | Role of N-Boc-β-amino aldehyde |

| Piperidine (B6355638) Alkaloids | Intramolecular reductive amination | Provides the carbon backbone and nitrogen heteroatom. niscpr.res.in |

| Macrolide Antibiotics | Aldol additions, Wittig reactions | Serves as a chiral building block for a portion of the macrocyclic ring. |

| β-Lactam Antibiotics | Cyclization reactions | Forms part of the core β-lactam structure. |

Development of Novel Medicinal Chemistry Scaffolds and Linkers

In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule to which various functional groups are attached to optimize pharmacological properties. N-Boc-3-aminoheptanal is a precursor to valuable scaffolds. For instance, reduction of the aldehyde followed by deprotection and cyclization can lead to substituted piperidines, a privileged scaffold in drug discovery due to its prevalence in bioactive molecules and favorable pharmacokinetic properties. niscpr.res.ingoogle.comnih.gov

Moreover, the bifunctional nature of this compound makes it an ideal candidate for the development of linkers used in creating complex drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). medchemexpress.combroadpharm.com After modification of the aldehyde and deprotection of the amine, the two ends of the molecule can be attached to a targeting ligand and a payload, respectively. The length and flexibility of the heptanal backbone can be tuned to achieve the optimal distance and orientation between the two conjugated moieties.

| Scaffold/Linker Type | Synthetic Pathway from N-Boc-3-aminoheptanal | Therapeutic Area |

| Substituted Piperidines | Reduction of aldehyde, deprotection, intramolecular cyclization. niscpr.res.in | CNS disorders, oncology, metabolic diseases. ekb.eg |

| Acyclic Amino-alcohol linkers | Reduction of aldehyde, functionalization of the resulting alcohol. | PROTACs, ADCs. medchemexpress.com |

| Heterocyclic Scaffolds | Condensation of the aldehyde with dinucleophiles. researchgate.netnih.gov | Various, depending on the heterocycle formed. ekb.eg |

Application in Combinatorial and Solid-Phase Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of compounds for high-throughput screening. nih.gov N-Boc-3-aminoheptanal is well-suited for such applications, particularly in solid-phase synthesis. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). chempep.com

In a typical workflow, the aldehyde end of N-Boc-3-aminoheptanal can be immobilized on a solid support (resin) via reductive amination. Following immobilization, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing the amine for subsequent coupling with a diverse range of building blocks, such as carboxylic acids. chempep.com This cycle of deprotection and coupling can be repeated to build a library of compounds, each attached to a resin bead. The ability to perform these reactions in parallel allows for the efficient creation of thousands of distinct molecules.

Solid-Phase Synthesis Workflow using N-Boc-3-aminoheptanal:

| Step | Description | Key Reagents |

| 1. Immobilization | Covalent attachment of the aldehyde to an amino-functionalized resin. | Resin-NH₂, NaBH(OAc)₃ |

| 2. Deprotection | Removal of the Boc protecting group to liberate the free amine. | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) |

| 3. Coupling | Acylation of the free amine with a carboxylic acid building block. | R-COOH, Coupling agents (e.g., DCC, HBTU) |

| 4. Cleavage | Release of the final compound from the solid support. | Strong acid (e.g., HF, TFMSA) |

Generation of Chemically Diverse Analogues and Libraries

The generation of chemical libraries with high diversity is a key strategy in lead discovery. researchgate.net N-Boc-3-aminoheptanal serves as an excellent starting point for creating such libraries due to its two distinct points of modification.

Modification at the Aldehyde: The aldehyde can react with a wide array of nucleophiles. For example, reaction with different Grignard reagents (R-MgBr) can introduce a variety of alkyl or aryl groups, generating a library of chiral secondary alcohols. Subsequent oxidation could yield a library of ketones.

Modification at the Amine: After deprotection, the resulting primary amine can be acylated, alkylated, or sulfonylated with a vast number of commercially available reagents.

By combining different transformations at both the aldehyde and the amine functionalities in a combinatorial fashion, a large and structurally diverse library of compounds can be synthesized from this single versatile building block. This approach allows for a systematic exploration of the chemical space around the 3-aminoheptane (B1595020) core, which is valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Advanced Characterization and Spectroscopic Analysis in N Boc 3 Aminoheptanal Research

Stereochemical Assignment using Advanced NMR Techniques and Chiroptical Methods (e.g., VCD)

The determination of the absolute and relative stereochemistry of N-Boc-3-aminoheptanal relies on a combination of sophisticated analytical methods. Advanced Nuclear Magnetic Resonance (NMR) techniques and chiroptical methods such as Vibrational Circular Dichroism (VCD) are powerful tools for this purpose.

Advanced two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative stereochemistry of the molecule. longdom.org COSY experiments reveal scalar couplings between protons, establishing the connectivity of the carbon backbone. NOESY, on the other hand, identifies through-space interactions between protons, which can be used to deduce their relative spatial arrangement. By analyzing the cross-peaks in the NOESY spectrum, the preferred conformation and the relative orientation of the substituents around the chiral center can be inferred.

For the unambiguous assignment of the absolute configuration, Vibrational Circular Dichroism (VCD) has emerged as a reliable and powerful technique. researchgate.netbiotools.usamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. nih.gov The standard approach involves measuring the experimental VCD spectrum of an enantiomerically enriched sample of N-Boc-3-aminoheptanal and comparing it to the theoretically calculated spectra for both the (R) and (S) enantiomers. biotools.usspectroscopyeurope.com These theoretical spectra are typically generated using density functional theory (DFT) calculations. nih.gov A good correlation between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com This method is particularly advantageous as it can be performed on samples in solution and does not require crystallization, which is often a challenging step for molecules like N-Boc-3-aminoheptanal. biotools.us

Table 1: Spectroscopic Techniques for Stereochemical Assignment

| Technique | Information Provided | Principle |

|---|---|---|

| 2D NMR (COSY, NOESY) | Relative Stereochemistry, Connectivity | Through-bond and through-space proton-proton correlations |

| VCD | Absolute Configuration | Differential absorption of left and right circularly polarized infrared light |

Chromatographic Analysis for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

The assessment of the chemical purity and the determination of the enantiomeric excess (e.e.) of N-Boc-3-aminoheptanal are crucial for its use in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

The separation of the enantiomers of N-Boc-3-aminoheptanal is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be very effective for the resolution of a wide range of chiral compounds, including N-Boc protected amines and amino acids. sigmaaldrich.comyakhak.org The choice of the specific CSP and the mobile phase is critical for achieving optimal separation. A common approach involves using a normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol, or a reversed-phase mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com

The detection of the separated enantiomers is usually performed using a UV detector. The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess can then be calculated using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For method validation, parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) are determined to ensure the reliability of the results. yakhak.org

Table 2: Typical Chiral HPLC Parameters for N-Boc Protected Amines

| Parameter | Typical Value/Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water with additives |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

| Column Temperature | 20 - 40 °C |

Mechanistic Probing using In-Situ Spectroscopic Techniques

Understanding the reaction mechanisms involving N-Boc-3-aminoheptanal is essential for optimizing reaction conditions and developing new synthetic methodologies. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts. rsc.org

A key reaction of N-Boc-3-aminoheptanal is the formation of N-Boc protected imines, which are versatile intermediates in organic synthesis. rsc.orgnih.gov The formation of the imine can be monitored in-situ by FTIR spectroscopy by observing the disappearance of the aldehyde C=O stretching band (typically around 1720-1740 cm⁻¹) and the appearance of the C=N stretching band of the imine (around 1650-1690 cm⁻¹). masterorganicchemistry.com By collecting spectra at regular intervals, a kinetic profile of the reaction can be constructed. This data can be used to determine reaction rates and activation parameters, and to elucidate the influence of catalysts, solvents, and temperature on the reaction mechanism.

Furthermore, in-situ spectroscopy can be employed to study subsequent reactions of the in-situ generated N-Boc imine, such as Mannich-type reactions. nih.gov By monitoring the concentration changes of reactants, intermediates, and products over time, a detailed understanding of the reaction pathway can be achieved. This approach minimizes the need for isolating and characterizing potentially unstable intermediates and provides a more accurate picture of the reaction as it occurs in the reaction vessel.

Table 3: In-Situ Spectroscopic Monitoring of Imine Formation

| Spectroscopic Technique | Monitored Species | Key Vibrational Frequencies (cm⁻¹) |

|---|---|---|

| In-situ FTIR | Aldehyde (reactant) | ~1720-1740 (C=O stretch) |

| Imine (product) | ~1650-1690 (C=N stretch) |

Theoretical and Computational Investigations of N Boc 3 Aminoheptanal Reactivity and Structure

Quantum Mechanical Studies of Reaction Mechanisms

No published quantum mechanical studies specifically investigating the reaction mechanisms of N-Boc-3-aminoheptanal were found. Theoretical calculations would be necessary to map the potential energy surfaces for its reactions, identify transition state structures, and calculate activation energies. Such studies would provide fundamental insights into its reactivity.

Computational Modeling for Stereoselectivity Prediction

There is no available research that specifically details computational modeling for the prediction of stereoselectivity in reactions involving N-Boc-3-aminoheptanal. General principles of computational stereoselectivity prediction could be applied, but specific models and their predictive accuracy for this substrate have not been reported.

Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis or molecular dynamics simulations for N-Boc-3-aminoheptanal has not been reported in the scientific literature. Such studies would be valuable for understanding the molecule's preferred shapes and how its conformation influences its chemical behavior.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes for N-Boc-3-aminoheptanal

The chemical industry's increasing focus on environmental stewardship is driving the development of green synthetic methodologies. For N-Boc protected amines like N-Boc-3-aminoheptanal, future research is aimed at replacing traditional synthetic protocols, which can be inefficient in terms of atom economy and may rely on hazardous reagents. nih.gov

Key areas of development include:

Catalyst and Solvent-Free Conditions: Research is moving towards methods that minimize or eliminate the need for solvents and catalysts. Protocols for Boc protection have been reported that proceed in solvent-free media under mild conditions, offering a green alternative to standard methods. researchgate.net Similarly, catalyst-free deprotection of N-Boc groups using water as the medium represents an eco-friendly option. researchgate.net

Atom-Economic Reactions: Future syntheses will prioritize atom economy. A notable advancement is the synthesis of N-Boc amines from amines, t-butanol, and carbon monoxide, catalyzed by AuCl₃/CuI, which utilizes readily available substrates and air as the oxidant. nih.gov Adapting such step- and atom-economic approaches for the synthesis of N-Boc-3-aminoheptanal could significantly reduce waste and improve efficiency. nih.gov

Alternative Reagents and Energy Sources: Exploration into non-traditional energy sources like microwave irradiation or sonication could lead to faster, more efficient reactions. The use of less hazardous reagents and recyclable catalysts is also a primary goal in developing sustainable synthetic pathways.

| Green Chemistry Approach | Potential Advantage for N-Boc-3-aminoheptanal Synthesis | Relevant Research Finding |

| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions and simplifies product purification. researchgate.net | Successful Boc protection of various amines has been achieved in catalyst and solvent-free media. researchgate.net |

| Water-Mediated Reactions | Utilizes a non-toxic, non-flammable, and environmentally benign solvent. researchgate.net | Selective removal of N-Boc groups has been demonstrated with excellent yields using only water at reflux temperatures. researchgate.net |

| Atom-Economic Catalysis | Maximizes the incorporation of starting materials into the final product, minimizing waste. nih.gov | A gold and copper co-catalyzed system enables the synthesis of N-Boc amines from simple precursors with high atom efficiency. nih.gov |

Expanding the Scope of Catalytic Asymmetric Reactions with N-Boc-3-aminoheptanal

The presence of both an aldehyde and a protected amine group makes N-Boc-3-aminoheptanal a valuable prochiral building block for asymmetric synthesis. Future research will likely focus on leveraging this structure to create complex, enantiomerically pure molecules that are crucial for the pharmaceutical industry.

Emerging trends in this area include:

Organocatalysis: The use of small organic molecules as catalysts in asymmetric reactions is a rapidly growing field. β-amino acids, for instance, have been shown to be effective organocatalysts in asymmetric Michael additions. u-szeged.hu N-Boc-3-aminoheptanal could serve as a key substrate in similar organocatalyzed reactions, such as aldol (B89426) or Mannich reactions, to generate chiral products with high enantioselectivity.

Transition Metal Catalysis: The development of novel chiral transition metal complexes continues to push the boundaries of asymmetric synthesis. For example, copper-catalyzed asymmetric allylic C-H amination has been developed for synthesizing chiral N-aryl allylamines. rsc.org The aldehyde functionality in N-Boc-3-aminoheptanal could be transformed into various reactive groups to participate in such advanced, metal-catalyzed cross-coupling and amination reactions.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase is a prime example of an efficient biocatalytic process. mdpi.com Future work could involve identifying or engineering enzymes capable of acting on the aldehyde group of N-Boc-3-aminoheptanal to produce chiral alcohols or other valuable intermediates.

Integration of N-Boc-3-aminoheptanal into Automated and Flow Chemistry Platforms

To meet the demands for efficiency, reproducibility, and scalability in chemical synthesis, automated and continuous flow chemistry platforms are becoming increasingly important. Integrating the synthesis and subsequent reactions of N-Boc-3-aminoheptanal into these platforms is a significant future direction.

Key aspects of this integration include:

Automated Multi-Step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for manual handling and purification of intermediates. rsc.org The synthesis of N-Boc-3-aminoheptanal from its precursors and its subsequent conversion into more complex molecules could be performed in a fully automated sequence. agosr.com

High-Throughput Experimentation: Droplet microfluidic flow platforms allow for rapid screening and optimization of reaction conditions on a microscale, minimizing material consumption. whiterose.ac.uk This technology could be used to quickly identify optimal catalysts, solvents, and temperatures for reactions involving N-Boc-3-aminoheptanal.

Improved Safety and Scalability: Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for safer execution of highly exothermic or rapid reactions. This enhanced control facilitates a smoother transition from laboratory-scale discovery to industrial-scale production.

| Platform | Application to N-Boc-3-aminoheptanal | Potential Benefit |

| Continuous Flow Reactors | Multi-step synthesis of derivatives without isolating intermediates. rsc.org | Increased efficiency, safety, and scalability. |

| Automated Droplet Flow | High-throughput screening of asymmetric reaction conditions. whiterose.ac.uk | Rapid optimization and discovery of new transformations. |

| Sequential Flow Platforms | Automated execution of reaction, work-up, and purification sequences. rsc.org | Reduced manual labor and improved process reproducibility. |

Exploration of New Biological and Material Science Applications beyond Traditional Medicinal Chemistry

While N-Boc protected amino aldehydes are valuable in medicinal chemistry, the unique structure of N-Boc-3-aminoheptanal opens doors to applications in other scientific domains. Future research will explore its potential as a building block for novel materials and biologically active compounds outside of conventional drug discovery.

Potential areas for exploration include:

Novel Bioactive Compounds: N-Boc protected amines are precursors to compounds with a wide range of biological activities. For example, N-alkylated 4-aminopyridines derived from N-Boc protected precursors have shown antifungal and antiprotozoal activity. nih.gov N-Boc-3-aminoheptanal could be used as a scaffold to synthesize new classes of compounds for screening against various biological targets.

Peptidomimetics and Foldamers: β-amino acids, which can be synthesized from precursors like N-Boc-3-aminoheptanal, are essential components of peptidomimetics. rsc.org These molecules mimic the structure of natural peptides but often have improved stability and biological activity.

Material Science Applications: The aldehyde and protected amine functionalities offer reactive handles for incorporation into polymers or for surface modification. For example, the aldehyde group can participate in condensation reactions to form Schiff bases, which are useful in dynamic covalent chemistry and the creation of self-healing materials. The amine, once deprotected, can be used to graft the molecule onto surfaces or polymer backbones to alter their chemical and physical properties.

Chemical Libraries for Screening: The compound can serve as a versatile building block in the creation of diverse chemical libraries. researchgate.net These libraries are essential tools for screening and identifying new molecules with desired properties, whether for biological applications or material science innovations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-Boc-(±)-3-aminoheptanal in academic laboratories?

- Methodological Answer : The synthesis of N-Boc-protected amino aldehydes, including N-Boc-(±)-3-aminoheptanal, often employs N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions. Key steps involve:

- Optimization of N-protecting groups : The Boc (tert-butoxycarbonyl) group is preferred due to its stability under basic conditions and ease of removal via acidolysis .

- Catalyst screening : Triazolium-derived NHC pre-catalysts (e.g., SIPr·HCl) are effective for asymmetric induction .

- Reaction conditions : Reactions are typically conducted at −40°C to 25°C in anhydrous THF or dichloromethane, with yields ranging from 60% to 85% depending on the aldehyde substrate .

Q. How should researchers handle and store N-Boc-(±)-3-aminoheptanal to ensure stability?

- Methodological Answer :

- Storage : Store in sealed containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. The Boc group is stable under these conditions but degrades above 80°C .

- Safety protocols : Use fume hoods, gloves, and eye protection. In case of spills, neutralize with inert adsorbents (e.g., sand) and avoid aqueous solutions to prevent decomposition into hazardous gases (e.g., CO, NOx) .

Advanced Research Questions

Q. How do competing N-protecting groups (e.g., Fmoc, Cbz) influence the efficiency of NHC-catalyzed cross-benzoin reactions for N-Boc-(±)-3-aminoheptanal synthesis?

- Methodological Answer :

- Comparative analysis : N-Boc groups outperform Fmoc and Cbz in reaction yields (Table 4.1, ). For example, Boc-protected aldehydes achieve ~80% yield, while Fmoc analogs drop to ~50% due to steric hindrance.

- Mechanistic insight : The bulky tert-butyl group in Boc minimizes side reactions (e.g., self-condensation) by sterically shielding the reactive aldehyde .

Q. What strategies resolve discrepancies in reaction yields when scaling up N-Boc-(±)-3-aminoheptanal synthesis?

- Methodological Answer :

- Substrate scope limitations : Lower yields at scale (>1 mmol) often arise from poor solubility of heptanal derivatives. Pre-activation of aldehydes with molecular sieves or co-solvents (e.g., DMF) improves efficiency .

- Temperature control : Maintain strict temperature gradients (−40°C to 0°C) during catalyst activation to prevent racemization .

Q. How can researchers analyze the stereochemical outcome of N-Boc-(±)-3-aminoheptanal derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times correlate with the (±)-configuration .

- NMR spectroscopy : Compare H-NMR coupling constants (J = 3–5 Hz for trans-configuration) and NOE effects to confirm spatial arrangements .

Q. What are the decomposition pathways of N-Boc-(±)-3-aminoheptanal under acidic or basic conditions?

- Methodological Answer :

- Acidic hydrolysis : The Boc group cleaves with TFA/DCM (1:1), generating 3-aminoheptanal and tert-butanol. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Base-mediated degradation : Prolonged exposure to NaOH (>1 M) induces aldol condensation, forming dimeric byproducts. Quench reactions with ammonium chloride to mitigate this .

Data Contradiction Analysis

Q. Why do literature reports vary in the optimal temperature for NHC-catalyzed reactions involving N-Boc-(±)-3-aminoheptanal?

- Methodological Answer :

- Root cause : Discrepancies arise from solvent-dependent catalyst activity. In THF, −40°C maximizes enantioselectivity (ee >90%), while in DCM, 0°C is optimal due to faster kinetics .

- Resolution : Pre-screen solvents and temperatures using small-scale reactions (0.1 mmol) before scaling.

Experimental Design Considerations

Q. How can researchers optimize the purification of N-Boc-(±)-3-aminoheptanal from complex reaction mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.